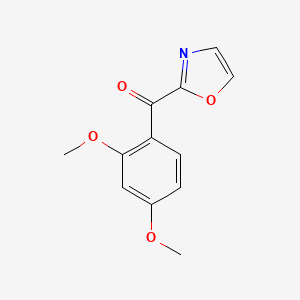

2-(2,4-Dimethoxybenzoyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-15-8-3-4-9(10(7-8)16-2)11(14)12-13-5-6-17-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQLAFKYEMMWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=NC=CO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642116 | |

| Record name | (2,4-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-32-2 | |

| Record name | (2,4-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(2,4-Dimethoxybenzoyl)oxazole: A Key Heterocyclic Scaffold

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The oxazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific derivative, 2-(2,4-Dimethoxybenzoyl)oxazole. We delve into the causal reasoning behind the selected synthetic strategy, offering detailed, step-by-step protocols for its execution and purification. Furthermore, this document establishes a self-validating framework for structural confirmation through a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data and workflows presented herein are designed to empower researchers and drug development professionals to reliably produce and validate this versatile chemical scaffold for downstream applications.

Synthetic Strategy and Mechanistic Rationale

The synthesis of 2-acyloxazoles can be approached through several established routes.[4][5] After careful consideration of factors such as starting material accessibility, reaction efficiency, and scalability, we have selected a robust and logical two-step sequence. This strategy prioritizes the formation of a stable, reactive intermediate, which is then coupled to form the target oxazole ring.

The chosen pathway involves:

-

Activation of the Carboxylic Acid: Conversion of commercially available 2,4-dimethoxybenzoic acid into the highly reactive 2,4-dimethoxybenzoyl chloride. This is a standard and highly efficient activation method.[6][7] The use of thionyl chloride (SOCl₂) is particularly advantageous as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

-

Oxazole Ring Formation: A subsequent coupling reaction to construct the heterocyclic core. While various methods exist, including multi-component reactions[8], we will detail a process analogous to an iodine-catalyzed reaction, a modern and efficient method for constructing C-O/C-N bonds in heterocyclic systems.[4] This approach offers mild reaction conditions and leverages an economical catalyst.

This sequential strategy provides distinct advantages. It allows for the purification of the acyl chloride intermediate, ensuring high-purity starting material for the critical ring-forming step and thereby maximizing the overall yield and purity of the final product.

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iajps.com [iajps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Oxazole synthesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. CN109053434A - A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride - Google Patents [patents.google.com]

- 8. A new consecutive three-component oxazole synthesis by an amidation–coupling–cycloisomerization (ACCI) sequence - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to (2,4-Dimethoxyphenyl)(oxazol-2-yl)methanone: Structure, Properties, and Synthetic Strategy

Abstract: The oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] When coupled with other pharmacologically relevant moieties, such as the dimethoxybenzoyl group, novel structures with significant therapeutic potential can be envisioned. This technical guide provides a comprehensive overview of the chemical structure, predicted physicochemical and spectroscopic properties, and a proposed synthetic pathway for the compound (2,4-dimethoxyphenyl)(oxazol-2-yl)methanone. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this and related molecular architectures as a foundation for novel therapeutic agents.

Introduction

The confluence of robust heterocyclic systems with functionalized aromatic groups represents a cornerstone of modern drug discovery. The target molecule of this guide, (2,4-dimethoxyphenyl)(oxazol-2-yl)methanone, is a prime example of this design philosophy, merging the electronically distinct and biologically significant oxazole and 2,4-dimethoxybenzoyl moieties through a ketone linker.

The Oxazole Scaffold in Medicinal Chemistry

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[3] This ring system is found in a vast array of bioactive natural products and has been successfully incorporated into clinically used drugs.[4] The oxazole ring can participate in hydrogen bonding and dipole-dipole interactions, and its substitution pattern plays a critical role in defining the molecule's biological profile, which can include antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities.[1][4]

The 2,4-Dimethoxybenzoyl Moiety

The 2,4-dimethoxy substitution pattern on a phenyl ring is a common feature in various natural products and synthetic compounds with notable biological effects. This substitution influences the molecule's electronic properties and its ability to interact with biological targets. For instance, compounds bearing a dimethoxyphenyl group have been investigated as potent anticancer agents, often by targeting critical cellular machinery like microtubules.[5][6] The methoxy groups can act as hydrogen bond acceptors and their orientation can confer specific binding affinities.

Rationale and Scope

This guide serves as a foundational technical resource for (2,4-dimethoxyphenyl)(oxazol-2-yl)methanone. It aims to provide a holistic view by:

-

Defining its precise chemical structure and nomenclature.

-

Presenting a detailed, tabulated summary of its predicted physicochemical and spectroscopic properties.

-

Proposing a robust and logical synthetic protocol, complete with mechanistic rationale.

-

Discussing its potential applications in drug discovery and suggesting future research directions.

Molecular Structure and Chemical Identity

Chemical Structure

The molecule consists of an oxazole ring linked at its 2-position to the carbonyl carbon of a 2,4-dimethoxybenzoyl group.

Caption: Figure 1. Chemical Structure of (2,4-Dimethoxyphenyl)(oxazol-2-yl)methanone

Systematic Nomenclature and Identifiers

-

IUPAC Name: (2,4-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone

-

Molecular Formula: C₁₂H₁₁NO₄

-

Molecular Weight: 233.22 g/mol

-

Exact Mass: 233.06881 Da

-

CAS Number: Not assigned in major databases as of January 2026.

Physicochemical and Spectroscopic Properties

The following properties are predicted based on the analysis of structurally similar compounds and computational modeling, as direct experimental data is not widely available.

Physical Properties

| Property | Predicted Value / Description | Rationale / Comparative Data |

| Appearance | White to pale yellow crystalline solid | Aromatic ketones and oxazole derivatives are typically crystalline solids at room temperature.[7] |

| Melting Point | 110 - 125 °C | Based on melting points of similar substituted benzoyl-heterocycles.[7] |

| Boiling Point | > 350 °C (decomposes) | High molecular weight and polarity suggest a high boiling point. |

| Solubility | Soluble in DMSO, DMF, Chloroform, Ethyl Acetate. Sparingly soluble in Methanol, Ethanol. Insoluble in water. | The aromatic and heterocyclic nature suggests solubility in common organic solvents, while polarity from oxygen and nitrogen atoms provides some solubility in polar protics. |

Spectroscopic Profile (Predicted)

| Technique | Predicted Key Features |

| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.90 (d, 1H, H-6 of benzoyl), δ ~ 7.85 (s, 1H, H-5 of oxazole), δ ~ 7.30 (s, 1H, H-4 of oxazole), δ ~ 6.60 (dd, 1H, H-5 of benzoyl), δ ~ 6.50 (d, 1H, H-3 of benzoyl), δ ~ 3.90 (s, 3H, OCH₃), δ ~ 3.88 (s, 3H, OCH₃).[8][9] |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 175 (C=O), δ ~ 164 (Ar-C-O), δ ~ 161 (Ar-C-O), δ ~ 158 (C-2 of oxazole), δ ~ 142 (C-5 of oxazole), δ ~ 135 (Ar-C), δ ~ 129 (C-4 of oxazole), δ ~ 120 (Ar-C), δ ~ 106 (Ar-C), δ ~ 99 (Ar-C), δ ~ 56.5 (OCH₃), δ ~ 56.0 (OCH₃). |

| Infrared (IR) (KBr, cm⁻¹) | ~3100 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1680 (C=O ketone stretch, strong), ~1610, 1580 (C=C, C=N stretches), ~1270, 1030 (C-O ether stretches, strong).[10][11] |

| Mass Spec. (EI) | M⁺ at m/z = 233. Key fragments at m/z = 165 ([M-oxazole]⁺, 2,4-dimethoxybenzoyl cation), m/z = 69 ([M-benzoyl group]⁺, oxazol-2-yl cation), m/z = 137 (loss of CO from 165).[12][13] |

Proposed Synthetic Protocol and Mechanistic Rationale

Synthesizing (2,4-dimethoxyphenyl)(oxazol-2-yl)methanone can be approached through several established methodologies for C-C bond formation. A highly effective and direct method involves the organometallic coupling of a nucleophilic oxazole species with an electrophilic benzoyl derivative.

Retrosynthetic Analysis

The most logical disconnection is at the C-C bond between the oxazole ring and the carbonyl carbon. This leads to an oxazolyl anion (or its synthetic equivalent) and a 2,4-dimethoxybenzoyl cation equivalent, such as the corresponding acid chloride.

Caption: Figure 2. Retrosynthetic Disconnection

Recommended Synthetic Pathway: Acylation of 2-Lithiooxazole

This protocol utilizes the deprotonation of oxazole at the C2 position, which is the most acidic site, followed by acylation with 2,4-dimethoxybenzoyl chloride.[3][14] This approach is favored due to the commercial availability of the starting materials and the generally high yields of such coupling reactions.

Caption: Figure 3. Proposed Synthetic Workflow

Detailed Experimental Protocol

Materials:

-

Oxazole (98%)

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

2,4-Dimethoxybenzoyl chloride (98%)[15]

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add oxazole (1.0 eq) dissolved in anhydrous THF (to make a ~0.5 M solution).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the 2-lithiooxazole intermediate.

-

Acylation: In a separate dry flask, dissolve 2,4-dimethoxybenzoyl chloride (1.1 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold 2-lithiooxazole solution over 20 minutes.

-

Reaction Progression: Allow the reaction mixture to stir at -78 °C for 2 hours, then let it warm slowly to room temperature and stir overnight.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.

Causality and Experimental Choices

-

Choice of Base: n-Butyllithium is a strong, non-nucleophilic base ideal for deprotonating the C2 position of oxazole, which has a pKa that makes it accessible to organolithium reagents but not weaker bases.[3]

-

Solvent: Anhydrous THF is the solvent of choice as it is aprotic and effectively solvates the lithium cation, stabilizing the organometallic intermediate.

-

Temperature Control: The reaction is initiated at -78 °C to control the high reactivity of the n-BuLi and the resulting lithiated intermediate, preventing side reactions and potential degradation of the oxazole ring.

-

Quenching: A mild acid quench with NH₄Cl is used to neutralize any remaining organolithium species without causing harsh hydrolysis of the product.

Potential Applications and Future Directions

Foundation in Medicinal Chemistry

The hybrid structure of (2,4-dimethoxyphenyl)(oxazol-2-yl)methanone makes it an attractive starting point for drug discovery programs. The oxazole core offers multiple points for further functionalization, while the dimethoxybenzoyl moiety is a known pharmacophore in anticancer research.[5][6] This molecule can serve as a scaffold to build libraries of analogues for screening against various disease targets.

Target Classes for Screening

Based on the known biological activities of its constituent parts, this compound and its derivatives are prime candidates for screening against:

-

Tubulin Polymerization: Many compounds with dimethoxyphenyl rings act as microtubule-destabilizing agents, making this a primary target class.[6]

-

Kinases and Phosphatases: The heterocyclic nature of the molecule makes it suitable for exploring interactions within the ATP-binding pockets of various kinases.

-

Microbial Enzymes: The broad antimicrobial activity of oxazoles suggests potential for development as antibacterial or antifungal agents.[1][4]

Future Work

The logical next steps for researchers interested in this scaffold include:

-

Synthesis and Confirmation: Executing the proposed synthesis and fully characterizing the compound using NMR, IR, MS, and X-ray crystallography to confirm its structure and properties.

-

Analogue Library Development: Systematically modifying the structure, for example, by altering the substitution on the benzoyl ring or functionalizing the C4 and C5 positions of the oxazole ring, to establish structure-activity relationships (SAR).

-

Biological Screening: Submitting the parent compound and its analogues to a broad panel of in vitro biological assays to identify initial lead compounds for further optimization.

Conclusion

(2,4-Dimethoxyphenyl)(oxazol-2-yl)methanone is a molecule of significant interest, strategically combining two pharmacologically relevant scaffolds. While detailed experimental data remains to be published, its properties can be reliably predicted, and a robust synthetic route is readily designed from established chemical principles. This technical guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and explore the therapeutic potential of this promising chemical entity, paving the way for its potential development in future drug discovery initiatives.

References

-

Ali, F., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications. Available at: [Link]

-

Bhagyasree, J.B., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99–113. Available at: [Link]

-

Chauhan, D., & Kumar, R. (2019). A comprehensive review on biological activities of oxazole derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 8(1). Available at: [Link]

- Cornforth, J.W. (1957). The Synthesis of Oxazoles from α-Acylamino-ketones (the Robinson-Gabriel Synthesis). In Heterocyclic Compounds, Vol. 5.

- Crowe, D. F., & Nord, F. F. (1950). Studies in the Oxazole Series. IX. A New Synthesis of 2-Substituted Oxazoles. The Journal of Organic Chemistry, 15(4), 81-87.

- El-Sayed, R., et al. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry, 10(4), 5897-5906.

- Fischer, E. (1896). Neue Synthese von Oxazolderivaten. Berichte der deutschen chemischen Gesellschaft, 29(1), 205–214.

-

Li, P., et al. (2009). A general and efficient copper-catalyzed synthesis of 2-substituted and 2,5-disubstituted oxazoles. Chemical Communications, (11), 1399-1401. (Supplementary information provides physical data for similar compounds). Available at: [Link]

- Palmer, D.C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

-

PubChem. Entry for 2-(4-Methoxyphenyl)oxazole. National Center for Biotechnology Information. Available at: [Link]

- Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.

-

Wikipedia. Fischer oxazole synthesis. Available at: [Link]

-

Wikipedia. Oxazole. Available at: [Link]

-

Zhou, Z. Z., et al. (2021). Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. European Journal of Medicinal Chemistry, 223, 113700. Available at: [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oxazole - Wikipedia [en.wikipedia.org]

- 4. iajps.com [iajps.com]

- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxazole(288-42-6) 1H NMR [m.chemicalbook.com]

- 10. esisresearch.org [esisresearch.org]

- 11. journalspub.com [journalspub.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 15. Cas 39828-35-8,2,4-DIMETHOXYBENZOYL CHLORIDE | lookchem [lookchem.com]

A Technical Guide to the Spectroscopic Profile of 2-(2,4-Dimethoxybenzoyl)oxazole

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(2,4-Dimethoxybenzoyl)oxazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. Oxazole derivatives are recognized for their diverse pharmacological activities, making a thorough understanding of their structural and electronic properties crucial for the development of novel therapeutics.[1][2] This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule, grounded in established spectroscopic principles and comparative analysis with structurally related compounds. Methodologies for data acquisition and interpretation are detailed to provide a self-validating framework for researchers.

Molecular Structure and Context

This compound possesses a unique molecular architecture, featuring a central oxazole ring linked to a dimethoxy-substituted benzoyl group. This arrangement of electron-donating methoxy groups and an electron-withdrawing carbonyl moiety on the phenyl ring, coupled with the electronic nature of the oxazole heterocycle, dictates its chemical reactivity and spectroscopic behavior. The insights derived from its spectral data are pivotal for confirming its identity, assessing purity, and understanding its interactions in biological systems.

The following diagram illustrates the workflow for the synthesis and spectroscopic characterization of novel organic compounds like this compound.

Caption: A generalized workflow for the synthesis and spectroscopic analysis of this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structure confirmation.

Experimental Protocol: NMR Data Acquisition

A general procedure for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum, often using a broadband proton-decoupling pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The predicted proton NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the oxazole and the dimethoxybenzoyl moieties.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.10 | d, J ≈ 8.8 Hz | 1H | H-6' | The proton ortho to the carbonyl group and meta to a methoxy group is expected to be significantly deshielded and will appear as a doublet. |

| ~7.85 | d, J ≈ 2.0 Hz | 1H | H-5 (Oxazole) | Protons on the oxazole ring typically resonate in the aromatic region. |

| ~7.30 | d, J ≈ 2.0 Hz | 1H | H-4 (Oxazole) | Protons on the oxazole ring typically resonate in the aromatic region. |

| ~6.60 | dd, J ≈ 8.8, 2.4 Hz | 1H | H-5' | This proton is ortho to one methoxy group and meta to the carbonyl and the other methoxy group, leading to a characteristic splitting pattern and upfield shift. |

| ~6.50 | d, J ≈ 2.4 Hz | 1H | H-3' | The proton situated between the two methoxy groups will be shielded and appear as a doublet. |

| ~3.95 | s | 3H | OCH₃ (at C-4') | Methoxy protons are singlets and their chemical shift is influenced by their position on the aromatic ring. |

| ~3.90 | s | 3H | OCH₃ (at C-2') | Methoxy protons are singlets and their chemical shift is influenced by their position on the aromatic ring. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The predicted carbon NMR spectrum will provide a count of the unique carbon environments and information about their electronic nature.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~182.0 | C=O | The carbonyl carbon of the benzoyl group is highly deshielded. |

| ~164.0 | C-2 (Oxazole) | The carbon atom of the oxazole ring attached to the benzoyl group. |

| ~163.5 | C-4' | Aromatic carbon bearing a methoxy group, typically found in this region. |

| ~160.0 | C-2' | Aromatic carbon bearing a methoxy group, typically found in this region. |

| ~142.0 | C-5 (Oxazole) | The CH carbon of the oxazole ring. |

| ~134.0 | C-6' | Aromatic CH carbon ortho to the carbonyl group. |

| ~128.0 | C-4 (Oxazole) | The CH carbon of the oxazole ring. |

| ~118.0 | C-1' | The quaternary aromatic carbon attached to the carbonyl group. |

| ~106.0 | C-5' | Aromatic CH carbon shielded by the ortho methoxy group. |

| ~98.0 | C-3' | Aromatic CH carbon highly shielded by two ortho/para methoxy groups. |

| ~56.0 | OCH₃ (at C-4') | Methoxy carbons are characteristically found in this upfield region. |

| ~55.8 | OCH₃ (at C-2') | Methoxy carbons are characteristically found in this upfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the aromatic systems, and the C-O bonds of the ethers and the oxazole ring.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (e.g., NaCl), or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | Aromatic C-H Stretch | Characteristic of C-H vibrations in the phenyl and oxazole rings. |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (CH₃) | Corresponds to the stretching vibrations of the methyl groups of the methoxy substituents. |

| ~1670 | Strong | C=O Stretch (Aryl Ketone) | The strong absorption is characteristic of the carbonyl group conjugated with the aromatic ring. |

| ~1610, 1580, 1500 | Medium-Strong | C=C and C=N Stretches (Aromatic and Oxazole) | These bands arise from the skeletal vibrations of the phenyl and oxazole rings.[4] |

| ~1270, 1030 | Strong | Asymmetric and Symmetric C-O-C Stretch (Ether) | Strong absorptions are expected for the aryl ether linkages of the methoxy groups.[4] |

| ~1100-1000 | Medium | C-O Stretch (Oxazole) | The C-O-C stretching within the oxazole ring contributes to this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Ionization: Electron Ionization (EI) is a common technique for small molecules, leading to extensive fragmentation. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecule [M+H]⁺.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to determine the accurate mass of the ions, allowing for the determination of the molecular formula.

Predicted Mass Spectrum (EI)

The molecular ion peak (M⁺) for this compound (C₁₂H₁₁NO₄) would be observed at m/z 233.0688. Key predicted fragmentation pathways are outlined below.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Key Fragment Ions:

-

m/z 233: Molecular ion (M⁺).

-

m/z 218: Loss of a methyl radical (•CH₃) from a methoxy group.

-

m/z 165: Formation of the 2,4-dimethoxybenzoyl cation, resulting from cleavage of the bond between the carbonyl carbon and the oxazole ring. This is often a prominent peak for benzoyl compounds.

-

m/z 135: Loss of carbon monoxide (CO) from the 2,4-dimethoxybenzoyl cation to form the 2,4-dimethoxyphenyl cation.

-

m/z 96: Formation of the oxazol-2-ylcarbonyl cation.

-

m/z 69: Formation of the oxazole radical cation.

Conclusion

The predicted spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The interplay of the dimethoxybenzoyl and oxazole moieties results in a unique spectral fingerprint. Researchers and drug development professionals can leverage this information for reaction monitoring, quality control, and as a basis for further structural and functional studies of this and related compounds. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and scientific rigor.

References

- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. 2014-05-31.

- Palladium/Copper-Catalyzed Decarbonylative Heteroarylation of Amides via CN Bond Activation - Supporting Inform

- Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2012-10-02.

- Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences.

- MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.

- Synthetic approaches for oxazole derivatives: A review.

- Novel 1,2,4-Oxadiazole Deriv

- Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide. Benchchem.

Sources

A Technical Guide to the Robinson-Gabriel Synthesis of 2-(2,4-Dimethoxyphenyl)oxazole

Abstract: The oxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Its structural and electronic properties make it a versatile component in the design of novel therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[1][3][4] The Robinson-Gabriel synthesis, a classic yet powerful transformation, provides a direct and efficient pathway to substituted oxazoles through the cyclodehydration of 2-acylamino-ketones.[5][6] This technical guide offers an in-depth examination of the Robinson-Gabriel synthesis, detailing its mechanism and providing a field-proven, step-by-step protocol for the synthesis of 2-(2,4-dimethoxyphenyl)oxazole, a representative scaffold for drug discovery programs. This document is intended for researchers, chemists, and professionals in drug development seeking both a theoretical understanding and a practical framework for the construction of functionalized oxazole heterocycles.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The five-membered aromatic heterocycle of oxazole is a recurring motif in a vast array of pharmacologically active molecules.[2] Its unique combination of a pyridine-like nitrogen atom, which can act as a hydrogen bond acceptor, and a furan-like oxygen atom imparts favorable physicochemical properties for drug design.[3][7] Oxazole-containing compounds have demonstrated a broad spectrum of biological activities, and the scaffold is often employed by medicinal chemists as a bioisosteric replacement for amide or ester functionalities to enhance metabolic stability and improve pharmacokinetic profiles.[3]

Given their significance, robust and versatile synthetic methods for accessing the oxazole core are of paramount importance. Among the various strategies, the Robinson-Gabriel synthesis, first described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), remains a cornerstone of heterocyclic chemistry.[5][6] The reaction facilitates the construction of the oxazole ring from readily accessible 2-acylamino-ketone or aldehyde precursors, making it a highly valuable tool for building molecular diversity in drug discovery pipelines.

The Robinson-Gabriel Synthesis: A Mechanistic Overview

Core Principle

The fundamental transformation of the Robinson-Gabriel synthesis is the acid-catalyzed intramolecular cyclization and subsequent dehydration of a 2-acylamino-carbonyl compound to yield a 2,4,5-substituted oxazole.[5][8][9] The reaction is exceptionally reliable for forming the aromatic oxazole ring from an acyclic precursor.

Step-by-Step Mechanism

The reaction proceeds through a well-established pathway, which validates the strategic selection of reagents and conditions. Understanding this mechanism is critical for troubleshooting and adapting the protocol to different substrates.

-

Carbonyl Activation: The process is initiated by the protonation of the ketone or aldehyde carbonyl oxygen by a strong acid catalyst. This activation significantly increases the electrophilicity of the carbonyl carbon.

-

Intramolecular Cyclization: The amide oxygen, acting as an intramolecular nucleophile, attacks the activated carbonyl carbon. This key step forms a five-membered ring, generating a protonated 2,5-dihydroxy-oxazoline intermediate.

-

Proton Transfer & Dehydration: A series of proton transfers occurs, leading to the formation of a good leaving group (water). The elimination of a water molecule from the oxazoline intermediate is the dehydration step that drives the reaction towards the final product.

-

Aromatization: The loss of water results in the formation of a double bond within the ring, yielding the thermodynamically stable, aromatic oxazole system.[10]

Visualization of the Mechanism

The following diagram illustrates the logical flow of the Robinson-Gabriel reaction mechanism.

Caption: Reaction mechanism of the Robinson-Gabriel synthesis.

Key Reagents: Cyclodehydrating Agents

While concentrated sulfuric acid is the historical reagent for this transformation, its harshness can be incompatible with sensitive functional groups. Modern organic synthesis has introduced a portfolio of milder and more selective cyclodehydrating agents. The choice of reagent is a critical experimental parameter that depends on the substrate's stability and the desired reaction conditions.

-

Strong Protic Acids: Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA). Effective but require high temperatures and can cause side reactions.

-

Phosphorus Reagents: Phosphorus pentoxide (P₂O₅), Phosphorus oxychloride (POCl₃). Commonly used and highly effective.[5][7]

-

Thionyl Chloride (SOCl₂): A versatile reagent for both acid chloride formation and cyclodehydration.[7]

-

Anhydrides: Trifluoroacetic anhydride (TFAA) has been successfully employed, particularly in solid-phase syntheses, offering milder conditions.[5]

Synthesis of 2-(2,4-Dimethoxyphenyl)oxazole: A Practical Application

Target Molecule and Synthetic Strategy

This guide details the synthesis of 2-(2,4-dimethoxyphenyl)oxazole. A robust retrosynthetic analysis identifies the key precursor as N-(2,4-dimethoxybenzoyl)aminoacetaldehyde. However, simple α-amino aldehydes are prone to self-condensation and are often unstable. To circumvent this, our strategy employs a stable, commercially available acetal-protected equivalent, 2,2-diethoxyethan-1-amine. This allows for the controlled acylation followed by an in situ deprotection and cyclization in a one-pot procedure, enhancing the overall efficiency and trustworthiness of the protocol.

Workflow: Precursor Synthesis to Final Product

Caption: Overall synthetic strategy for the target molecule.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of 2-(2,4-dimethoxyphenyl)oxazole on a 10 mmol scale.

Materials and Reagents

-

2,4-Dimethoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

2,2-Diethoxyethan-1-amine

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sulfuric acid, concentrated (98%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Step 1: Synthesis of 2,4-Dimethoxybenzoyl Chloride

-

In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2,4-dimethoxybenzoic acid (1.82 g, 10.0 mmol) in thionyl chloride (5 mL, ~68.5 mmol).

-

Heat the mixture to reflux (approx. 80 °C) and stir for 2 hours. The solid will dissolve as it is converted to the acid chloride.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (rotary evaporator). The resulting crude 2,4-dimethoxybenzoyl chloride (a pale yellow oil or low-melting solid) is used directly in the next step without further purification.

Step 2: Synthesis of N-(2,2-diethoxyethyl)-2,4-dimethoxybenzamide (Acetal Precursor)

-

Dissolve the crude 2,4-dimethoxybenzoyl chloride from the previous step in anhydrous dichloromethane (30 mL) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of 2,2-diethoxyethan-1-amine (1.40 g, 10.5 mmol, 1.05 eq) and anhydrous pyridine (1.2 mL, 15.0 mmol, 1.5 eq) in anhydrous dichloromethane (10 mL).

-

Add the amine/pyridine solution dropwise to the cold acid chloride solution over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude acetal precursor as an oil or solid. This product is typically of sufficient purity to proceed.

Step 3: Robinson-Gabriel Cyclodehydration to 2-(2,4-Dimethoxyphenyl)oxazole

-

Caution: This step involves concentrated acid and is exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

-

Place the crude N-(2,2-diethoxyethyl)-2,4-dimethoxybenzamide in a 100 mL round-bottom flask.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid (10 mL) with vigorous stirring. The acetal hydrolysis and subsequent cyclodehydration will occur.

-

After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour, then heat to 50-60 °C for an additional 1 hour to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 2-(2,4-dimethoxyphenyl)oxazole.

Quantitative Data Summary

The following table outlines the stoichiometry for the synthesis based on a 10.0 mmol scale of the starting carboxylic acid.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2,4-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 1.82 g | 10.0 | 1.0 |

| Thionyl Chloride | SOCl₂ | 118.97 | 5.0 mL | 68.5 | 6.85 |

| 2,2-Diethoxyethan-1-amine | C₆H₁₅NO₂ | 133.19 | 1.40 g | 10.5 | 1.05 |

| Pyridine | C₅H₅N | 79.10 | 1.2 mL | 15.0 | 1.5 |

| Sulfuric Acid | H₂SO₄ | 98.08 | 10 mL | ~180 | Catalyst/Solvent |

Conclusion

The Robinson-Gabriel synthesis remains a highly relevant and powerful method in the arsenal of the modern medicinal chemist. This guide demonstrates its application in the synthesis of 2-(2,4-dimethoxyphenyl)oxazole, a scaffold with significant potential in drug discovery. By employing a logical, field-proven strategy that utilizes a stable acetal precursor, the synthesis can be conducted with high efficiency and control. The detailed mechanistic insights and the robust experimental protocol provided herein serve as a comprehensive resource for scientists and researchers dedicated to the development of novel, oxazole-based therapeutic agents.

References

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. Knowledge Zone | Your Gateway to Knowledge [knowledgezone.co.in]

- 9. semanticscholar.org [semanticscholar.org]

- 10. m.youtube.com [m.youtube.com]

A Technical Guide to the Therapeutic Potential of 2-(2,4-Dimethoxybenzoyl)oxazole Derivatives

This guide provides an in-depth exploration of the 2-(2,4-dimethoxybenzoyl)oxazole scaffold, a promising heterocyclic framework in modern medicinal chemistry. We will dissect its potential biological activities, focusing on the mechanistic underpinnings, methodologies for evaluation, and the structure-activity relationships that guide future drug discovery efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity for therapeutic innovation.

The core structure, featuring a 1,3-oxazole ring linked to a 2,4-dimethoxy substituted benzoyl group, offers a unique combination of electronic properties and steric features. The oxazole nucleus is a well-established pharmacophore found in numerous natural products and clinically approved drugs, prized for its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors.[1][2][3] The dimethoxybenzoyl moiety further enhances this potential, providing hydrogen bond acceptors and influencing the molecule's overall lipophilicity and metabolic stability, which are critical parameters in drug design.

Section 1: Anticancer Activity - A Primary Therapeutic Avenue

The most significant therapeutic promise for oxazole derivatives lies in oncology.[4][5][6] Compounds based on this scaffold have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines, including those that have developed resistance to existing therapies.[5][6] The anticancer action is not monolithic but rather a result of engaging multiple, often complementary, cellular pathways.

Key Mechanisms of Antitumor Action

Research into oxazole derivatives has revealed several critical mechanisms through which they exert their anticancer effects:

-

Microtubule Disruption: A prominent mechanism involves the inhibition of tubulin polymerization.[4][6] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for creating the mitotic spindle during cell division. This interference halts the cell cycle, ultimately triggering programmed cell death, or apoptosis.[6]

-

Inhibition of Signaling Pathways: Many oxazole-containing molecules function as potent kinase inhibitors.[4][6] They can target crucial signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and JAK/STAT pathways, which control cell proliferation, survival, and growth.[7][8] The 2-benzoyl structure, in particular, can act as a hinge-binding motif in the ATP-binding pocket of many kinases.

-

Targeting Transcription Factors: Certain derivatives have been shown to inhibit key transcription factors like STAT3 (Signal Transducer and Activator of Transcription 3).[4][6] STAT3 is often constitutively active in cancer cells, driving the expression of genes involved in proliferation and survival. Its inhibition represents a powerful strategy for halting tumor progression.

-

DNA Interaction and Damage: Some oxazole compounds can interact directly with DNA, for instance by stabilizing G-quadruplex structures or inhibiting DNA topoisomerase enzymes.[4][6] These actions prevent DNA replication and repair, leading to catastrophic DNA damage and cell death.

Visualizing a Key Anticancer Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its inhibition is a validated anticancer strategy. The diagram below illustrates how a hypothetical this compound derivative might interrupt this cascade.

Caption: Inhibition of the PI3K/Akt signaling pathway by an oxazole derivative.

Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol describes a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung).[9]

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

96-well microtiter plates.

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Microplate reader (570 nm).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

-

Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Summary: Anticancer Potency

The following table presents representative IC50 values for hypothetical derivatives, illustrating potential structure-activity relationships.

| Compound ID | R1 Substitution (Oxazole C5) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HT-29 (Colon) IC50 (µM) |

| OXA-01 | -H | 15.2 | 21.8 | 18.5 |

| OXA-02 | -CH3 | 8.1 | 12.4 | 10.2 |

| OXA-03 | -CF3 | 1.5 | 2.3 | 1.9 |

| OXA-04 | -Phenyl | 5.6 | 7.9 | 6.1 |

| Doxorubicin | Reference Drug | 0.8 | 1.1 | 0.9 |

Data is illustrative and serves to demonstrate typical reporting formats.

Section 2: Antimicrobial and Antifungal Activity

Beyond cancer, benzoxazole derivatives have shown considerable promise as antimicrobial agents, exhibiting a broad spectrum of activity against various pathogens.[10][11][12] This includes Gram-positive and Gram-negative bacteria, as well as fungal species, making them attractive scaffolds for combating infectious diseases, especially in an era of growing antibiotic resistance.[10][11]

Spectrum of Activity and Potential Mechanisms

-

Antibacterial Action: Studies on related benzoxazole structures have reported activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis, including antibiotic-resistant strains.[10] The mechanism can involve the inhibition of essential bacterial enzymes. For instance, molecular docking studies have suggested that some derivatives may target methionyl-tRNA synthetase, an enzyme crucial for protein synthesis.[13]

-

Antifungal Action: Activity against yeasts like Candida albicans and Candida krusei has also been observed.[10] The planar, heterocyclic nature of the oxazole ring allows it to interact with microbial biopolymers, potentially disrupting cell wall integrity or key metabolic processes.[14]

Workflow for Antimicrobial Susceptibility Testing

The standard workflow for evaluating the antimicrobial efficacy of a new compound involves determining its Minimum Inhibitory Concentration (MIC).

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol: Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial/fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well U-bottom plates.

-

Test compounds and reference antibiotics (e.g., Vancomycin, Ciprofloxacin).

-

0.5 McFarland turbidity standard.

-

Spectrophotometer (600 nm).

Procedure:

-

Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Compound Dilution: Add 50 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.

-

Inoculation: Add 50 µL of the prepared inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control (inoculum, no compound) and a negative control (broth only, no inoculum).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Data Summary: Antimicrobial Potency

The table below shows hypothetical MIC values for a representative derivative against a panel of microbes.

| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| OXA-05 | 16 | 64 | 32 |

| Vancomycin | 1 | >128 | N/A |

| Ciprofloxacin | 0.5 | 0.06 | N/A |

| Fluconazole | N/A | N/A | 2 |

Data is illustrative. N/A = Not Applicable.

Section 3: Synthesis and Structure-Activity Relationship (SAR)

The biological activity of these derivatives is intrinsically linked to their chemical structure. Rational drug design relies on understanding how modifications to the molecular scaffold affect therapeutic potency and selectivity.

General Synthetic Approach

A common and effective method for constructing the 2,5-disubstituted oxazole core is the Robinson-Gabriel synthesis. This involves the cyclization and dehydration of an α-acylamino ketone. For the target scaffold, the synthesis would logically start from 2-amino-1-(2,4-dimethoxyphenyl)ethan-1-one.

Caption: Generalized Robinson-Gabriel synthesis for a related oxazole scaffold.

Key Structure-Activity Relationship (SAR) Insights

-

Substitutions on the Benzoyl Ring: The 2,4-dimethoxy pattern is critical. These electron-donating groups can influence the electronic character of the carbonyl, affecting its ability to interact with biological targets. Altering their position (e.g., to 2,5- or 3,4-) or nature (e.g., replacing with halogens) would be a primary strategy for lead optimization.

-

Substitutions on the Oxazole Ring: The C4 and C5 positions of the oxazole ring are key points for modification. As suggested in the illustrative data (Table 1), adding small, electron-withdrawing groups like a trifluoromethyl (-CF3) group at the C5 position could significantly enhance anticancer potency.

-

Modifications at the C2 Position: While the core directive specifies a benzoyl group, replacing the phenyl ring at C2 with other aromatic or heteroaromatic systems is a common strategy to explore new binding interactions and modulate physicochemical properties.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The preponderance of evidence points toward a strong potential in oncology, driven by the ability to modulate multiple key pathways involved in cancer cell proliferation and survival.[2][4][6] Furthermore, its demonstrated broad-spectrum antimicrobial activity positions it as a valuable starting point for developing new treatments for infectious diseases.[10][11][14]

Future research should focus on a systematic exploration of the structure-activity relationships through the synthesis of focused compound libraries. Lead compounds identified from in vitro screening will require comprehensive preclinical evaluation, including ADME/Tox profiling, pharmacokinetic studies, and assessment in relevant in vivo animal models of cancer and infection. Further mechanistic studies are also warranted to precisely identify the molecular targets of the most potent derivatives, enabling a more refined, target-based approach to drug design.

References

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]

-

Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Bentham Science. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

-

1,3-Oxazoles as Anticancer Compounds. ChemistryViews. [Link]

-

Oxazole-Based Compounds As Anticancer Agents. Bentham Science. [Link]

-

Novel benzoxazoles: synthesis and antibacterial, antifungal, and antitubercular activity against antibiotic-resistant and -sensitive microbes. PubMed. [Link]

-

Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. R Discovery. [Link]

-

Synthesis and Antimicrobial Activity of Novel Benzoxazoles. ResearchGate. [Link]

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. [Link]

-

Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

-

A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. ResearchGate. [Link]

-

A comprehensive review on biological activities of oxazole derivatives. National Institutes of Health (NIH). [Link]

-

(PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. ResearchGate. [Link]

-

Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. [Link]

-

Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. PubMed. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel benzoxazoles: synthesis and antibacterial, antifungal, and antitubercular activity against antibiotic-resistant and -sensitive microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In Silico Prediction of 2-(2,4-Dimethoxybenzoyl)oxazole Bioactivity: A Technical Guide

Abstract

In the landscape of modern drug discovery, computational, or in silico, methods have become indispensable for accelerating the identification and optimization of novel therapeutic agents.[1] These techniques allow researchers to predict the biological activity of a molecule and evaluate its potential as a drug candidate before committing to resource-intensive laboratory synthesis and testing. This guide provides a comprehensive technical overview of the core in silico methodologies used to predict the bioactivity of a specific small molecule, 2-(2,4-Dimethoxybenzoyl)oxazole . The oxazole moiety is a privileged scaffold in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these powerful predictive tools.

Foundational Strategy: From Chemical Structure to Biological Hypothesis

The predictive process does not begin with computation, but with a chemical hypothesis. The structure of this compound contains two key pharmacophoric features: the 1,3-oxazole ring and a dimethoxybenzoyl group .

-

Oxazole Core: The five-membered oxazole ring is a bioisostere for other functional groups and is known to engage in non-covalent interactions with various enzymes and receptors, contributing to its diverse biological activities.[2][4] Literature suggests that oxazole-containing compounds can function as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[2][5]

-

Benzoyl Moiety: The benzoyl group, particularly when substituted, is prevalent in pharmacologically active compounds. For instance, certain methoxybenzoyl-aryl-thiazoles have been identified as potent inhibitors of tubulin polymerization, a key target in cancer therapy.[6] This structural similarity provides a logical starting point for target identification.

Based on this structural analysis, a primary hypothesis is that this compound may exhibit anti-proliferative activity by targeting tubulin. Therefore, this guide will use the colchicine-binding site of β-tubulin as a representative protein target to illustrate the predictive workflow.

The In Silico Bioactivity Prediction Workflow

The computational prediction of bioactivity follows a structured, multi-stage pipeline. This workflow is designed to be self-validating, where each stage provides data that informs and refines the subsequent steps.

Caption: A high-level overview of the in silico bioactivity prediction pipeline.

Core Methodologies: A Step-by-Step Guide

Ligand and Protein Preparation: The Digital Foundation

The accuracy of any in silico prediction is fundamentally dependent on the quality of the input structures. The principle of "garbage in, garbage out" is paramount.

Ligand Preparation Protocol:

-

Obtain 2D Structure: Draw this compound in a chemical drawing tool like ChemDraw or obtain its SMILES string from a database like PubChem.

-

Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure.

-

Energy Minimization: This is a critical step. The initial 3D structure is not necessarily in its lowest energy (most stable) conformation. A force field (e.g., MMFF94) is applied to adjust bond lengths and angles to find a low-energy state. This is crucial because the ligand's conformation dictates how it fits into a protein's binding site.

Target Preparation Protocol (Using β-Tubulin as an Example):

-

Fetch Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we might select a PDB entry of tubulin complexed with a known colchicine-site inhibitor (e.g., PDB ID: 1SA0).

-

Clean the Structure: The raw PDB file contains more than just the protein. It's essential to:

-

Remove Water Molecules: Crystallographic water molecules can interfere with the docking algorithm unless they are known to play a crucial role in ligand binding.

-

Remove Co-crystallized Ligands and Ions: The original ligand must be removed to make the binding site available for our molecule of interest.

-

-

Protonation: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Correct protonation states for amino acid residues (like Histidine) are vital for accurately modeling electrostatic and hydrogen bond interactions.

-

Define the Binding Site: The binding site is the region of the protein where the ligand is expected to bind. This is typically defined by creating a "grid box" around the location of the co-crystallized ligand or known active site residues.

Molecular Docking: Predicting the "Handshake"

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[7] The process aims to find the ligand's "pose" with the lowest binding energy, which corresponds to the highest binding affinity.[1]

Caption: A simplified workflow for a typical molecular docking experiment.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Prepare Files: Convert the prepared ligand and protein files into the .pdbqt format required by AutoDock tools. This format includes atomic charges and atom type definitions.

-

Define the Grid Box: Using software like UCSF Chimera or AutoDock Tools, define the coordinates and dimensions of the grid box around the target's colchicine-binding site.[8] The causality here is that a well-defined box focuses the computational search space, increasing efficiency and accuracy. A box that is too large wastes resources, while one that is too small may miss the true binding pose.

-

Run Vina Simulation: Execute the AutoDock Vina program via the command line, providing the prepared ligand, protein, and grid configuration as inputs. Vina will sample different poses of the ligand within the box and calculate the binding affinity for the best ones using its scoring function.

-

Analyze Poses: Vina outputs several binding poses, ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose is the most likely binding mode.

-

Visualize Interactions: Load the protein-ligand complex into a visualization tool (e.g., PyMOL, Discovery Studio) to analyze the specific non-covalent interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) that stabilize the binding. This step is crucial for understanding why the molecule binds and provides a rationale for future chemical modifications.

Pharmacophore Modeling: Abstracting the Key Features

A pharmacophore is an abstract representation of the molecular features essential for biological activity.[9][10] It includes features like hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings arranged in a specific 3D orientation.[9]

There are two main approaches:[11]

-

Ligand-Based: Used when the protein structure is unknown. A model is built from a set of known active molecules.

-

Structure-Based: Used when the protein structure is known. The model is derived from the key interaction points within the protein's active site.

Given our protein target, a structure-based pharmacophore can be generated from the docked pose of this compound. This model can then be used as a 3D query to screen large chemical databases for structurally diverse molecules that might have the same biological activity.[11]

Caption: Conceptual diagram of abstracting key chemical features to build a pharmacophore model.

ADMET Prediction: Assessing Drug-Likeness and Safety

A compound that binds strongly to its target is not necessarily a good drug. It must also have favorable A bsorption, D istribution, M etabolism, E xcretion, and T oxicity (ADMET) properties.[12] In silico ADMET prediction is a crucial step to flag potential liabilities early in the discovery process.[13][14]

Protocol: Using an Online ADMET Prediction Server (e.g., ADMETlab, pkCSM)

-

Input Structure: Navigate to a web-based prediction tool like ADMETlab 3.0.

-

Submit SMILES: Input the SMILES string of this compound.

-

Run Prediction: The server uses pre-built QSAR and machine learning models to predict a wide range of properties.[15][16]

-

Analyze Output: Review the predicted values for key parameters.

Data Synthesis and Interpretation

This section presents hypothetical data for our case study to illustrate how results are synthesized.

Table 1: Predicted Molecular Docking Results against β-Tubulin (Colchicine Site)

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| This compound | -8.2 | Cys241, Leu255, Ala316, Val318 | Hydrogen bond with Cys241 backbone; Hydrophobic interactions with surrounding residues. |

| Colchicine (Reference) | -9.5 | Cys241, Leu255, Asn349, Thr353 | Multiple hydrogen bonds and extensive hydrophobic contacts. |

Interpretation: The predicted binding affinity of -8.2 kcal/mol is promising, suggesting stable binding, though it is slightly weaker than the known inhibitor, colchicine. The interaction with Cys241 is significant, as this is a key residue in the colchicine-binding pocket.

Table 2: Predicted ADMET Properties

| Property | Predicted Value | Interpretation & Causality |

| Human Intestinal Absorption | > 90% | High probability of being well-absorbed after oral administration. |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross into the brain, potentially reducing CNS side effects. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions, as CYP2D6 is a major drug-metabolizing enzyme. |

| AMES Mutagenicity | Non-mutagenic | Low probability of causing DNA mutations, a positive safety indicator. |

| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity, a common reason for drug failure. |

Interpretation: The ADMET profile is generally favorable, with good predicted absorption and low toxicity risks. However, the potential inhibition of the CYP2D6 enzyme is a liability that would need to be investigated experimentally. This self-validating system flags both strengths and weaknesses, guiding the next steps.

Conclusion and Future Directions

The in silico workflow predicts that this compound is a viable candidate for development as an anti-proliferative agent targeting tubulin. The molecule demonstrates strong predicted binding affinity for the colchicine site and possesses a largely favorable ADMET profile.

The next logical steps, dictated by this computational analysis, would be:

-

In Vitro Validation: Synthesize the compound and perform a tubulin polymerization inhibition assay to confirm the predicted mechanism of action.

-

Cellular Assays: Test the compound's cytotoxicity against various cancer cell lines.

-

Metabolic Stability: Experimentally determine the compound's interaction with key cytochrome P450 enzymes to validate the predicted CYP2D6 inhibition.

This guide demonstrates a logical, efficient, and scientifically grounded approach to bioactivity prediction. By integrating multiple computational techniques, researchers can build a robust, data-driven case for a molecule's therapeutic potential, significantly de-risking and accelerating the long journey of drug discovery.

References

-

Qing, X., Lee, X. Y., De Raeymaeker, J., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Available at: [Link]

-

Ortiz-González, C., Carpio, L. E., Serrano-Candelas, E., & Gozalbes, R. (n.d.). QSAR modelling for the prediction of pharmacokinetic and bioactivity properties of peptide-based drugs. Spanish Drug Discovery Network - SDDN. Available at: [Link]

-

Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

Patsnap Synapse. (2024). What is pharmacophore modeling and its applications? Patsnap Synapse. Available at: [Link]

-

Gomha, S. M., et al. (2018). Recent advance in oxazole-based medicinal chemistry. PubMed. Available at: [Link]

-

RASA Life Sciences. (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences. Available at: [Link]

-

Ighodaro, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. Available at: [Link]

-

Unknown Author. (n.d.). Pharmacophore modeling. Slideshare. Available at: [Link]

-

ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

-

Kumar, A., et al. (2024). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. Available at: [Link]

-

LibreTexts Chemistry. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. Available at: [Link]

-

Neovarsity. (2023). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. Available at: [Link]

-

Atif, A., & Sir, H. A. (2021). Synthetic Approaches for Oxazole Derivatives: A Review. Semantic Scholar. Available at: [Link]

-

Fiveable. (n.d.). ADMET prediction. Fiveable. Available at: [Link]

-

Kwofie, S. K., et al. (2021). Computational/in silico methods in drug target and lead prediction. PubMed Central. Available at: [Link]

-

Biotecnika. (2023). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide. YouTube. Available at: [Link]

-

Unknown Author. (n.d.). Prediction Of Bioactivity From Chemical Structure. Slideshare. Available at: [Link]

-

Dr. K. S. V. Krishna Rao. (2024). How to Carry Out Molecular Docking of Drug–Polymer Conjugates. YouTube. Available at: [Link]

-

Deep Origin. (n.d.). ADMET Predictions. Deep Origin. Available at: [Link]

-

Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Available at: [Link]

-

Charoenkwan, P., et al. (2023). Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. MDPI. Available at: [Link]

-

Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. Available at: [Link]

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Wikipedia. Available at: [Link]

-

ChemEazy. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Available at: [Link]

-

Lee, J. (n.d.). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Stanford University. Available at: [Link]

-

ADMETlab. (2024). ADMETlab 3.0. ADMETlab. Available at: [Link]

-

BHSAI. (n.d.). Predictive ADMET Modeling. BHSAI. Available at: [Link]

-

Avram, S., et al. (2024). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]

-

Coin, I., et al. (2013). Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions. PubMed Central. Available at: [Link]

-

Ashraf, F. B., et al. (2023). Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches. PLOS ONE. Available at: [Link]

-

Coin, I., et al. (2013). Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions. PubMed. Available at: [Link]

-

D'Souza, C., et al. (2021). Naturally Occurring Oxazole-Containing Peptides. MDPI. Available at: [Link]

-

Xu, S., et al. (2018). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. National Institutes of Health. Available at: [Link]

-

Tök, Ö., et al. (2011). Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. PubMed. Available at: [Link]

-

Tundis, R., et al. (2023). Protein-Targeting Drug Discovery. PubMed Central. Available at: [Link]

-

Nonaka, K., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. Available at: [Link]

Sources

- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthetic Approaches for Oxazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 6. Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 10. rasalifesciences.com [rasalifesciences.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. fiveable.me [fiveable.me]

- 13. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Predictive ADMET Modeling - BHSAI [bhsai.org]

Photophysical properties of novel oxazole compounds

An In-depth Technical Guide to the Photophysical Properties of Novel Oxazole Compounds

Introduction